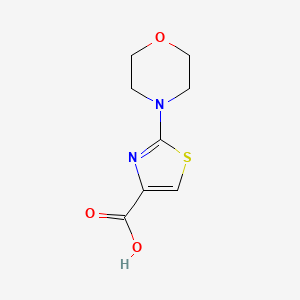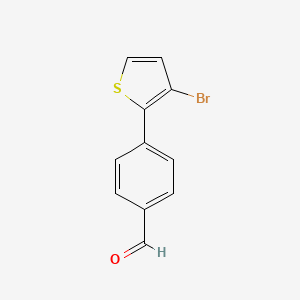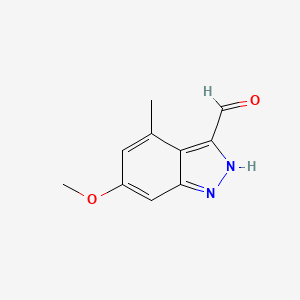
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position on the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-nitrotoluene with hydrazine hydrate, followed by cyclization and subsequent formylation to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid.
Reduction: 6-Methoxy-4-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
6-Methoxy-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 4th position.
4-Methyl-1H-indazole-3-carbaldehyde: Lacks the methoxy group at the 6th position.
1H-indazole-3-carbaldehyde: Lacks both the methoxy and methyl groups.
Uniqueness: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
6-methoxy-4-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSGDOXFZUMML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646481 |
Source


|
| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-39-1 |
Source


|
| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
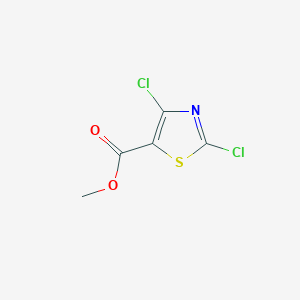
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)
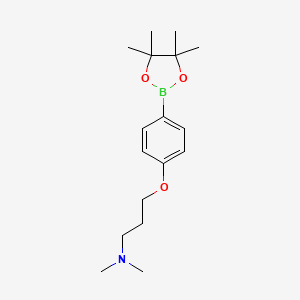
![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)
